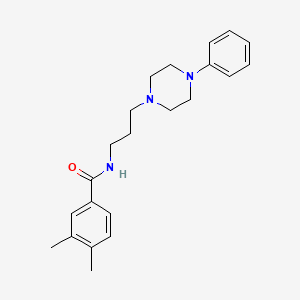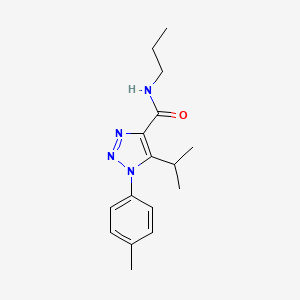
5-isopropyl-N-propyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-isopropyl-N-propyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide, also known as IPA-3, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the protein kinase, PAK1, which plays a critical role in cell signaling pathways.
Wirkmechanismus
5-isopropyl-N-propyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide works by binding to the ATP-binding site of PAK1, inhibiting its activity. PAK1 is a serine/threonine kinase that plays a critical role in cell signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. By inhibiting PAK1 activity, 5-isopropyl-N-propyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide disrupts these pathways, leading to the inhibition of cell proliferation, migration, and invasion.
Biochemical and Physiological Effects:
Studies have shown that 5-isopropyl-N-propyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide inhibits the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, 5-isopropyl-N-propyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide has been shown to inhibit the migration and invasion of cancer cells, suggesting that it may be effective in preventing metastasis. 5-isopropyl-N-propyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide has also been shown to have neuroprotective effects and may be a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-isopropyl-N-propyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide is its specificity for PAK1, which allows for the selective inhibition of PAK1 activity without affecting other kinases. However, 5-isopropyl-N-propyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide has a relatively short half-life, which can limit its effectiveness in vivo. Additionally, 5-isopropyl-N-propyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 5-isopropyl-N-propyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide. One area of research is the development of more potent and selective inhibitors of PAK1. Additionally, studies are needed to determine the optimal dosage and administration of 5-isopropyl-N-propyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide for cancer therapy. Further research is also needed to determine the potential of 5-isopropyl-N-propyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide in the treatment of neurodegenerative diseases and cardiovascular diseases. Finally, studies are needed to determine the potential of 5-isopropyl-N-propyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide in combination with other cancer therapies, such as chemotherapy and radiation therapy.
Conclusion:
In conclusion, 5-isopropyl-N-propyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide is a potent inhibitor of PAK1 that has been widely used in scientific research. Its specificity for PAK1 makes it a valuable tool for studying the role of PAK1 in various cellular processes. 5-isopropyl-N-propyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide has potential applications in cancer therapy, neurodegenerative diseases, and cardiovascular diseases. However, further research is needed to determine its optimal dosage, administration, and potential in combination with other cancer therapies.
Synthesemethoden
5-isopropyl-N-propyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide can be synthesized using a multi-step process that involves the reaction of 4-bromo-1-isopropyl-1H-1,2,3-triazole with p-toluidine, followed by the reaction with propylamine, and finally with 4-cyanobenzoyl chloride. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
5-isopropyl-N-propyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide has been widely used in scientific research to study the role of PAK1 in various cellular processes, including cell proliferation, migration, and invasion. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, 5-isopropyl-N-propyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide has been used to study the role of PAK1 in neurodegenerative diseases, such as Alzheimer's disease, and in cardiovascular diseases.
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)-5-propan-2-yl-N-propyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-5-10-17-16(21)14-15(11(2)3)20(19-18-14)13-8-6-12(4)7-9-13/h6-9,11H,5,10H2,1-4H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCCEPPPKPLNQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

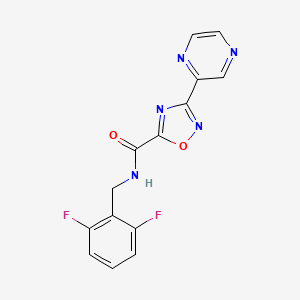
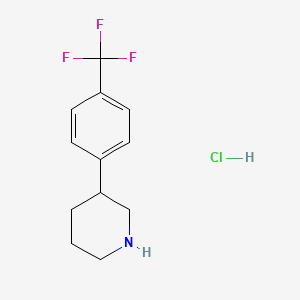
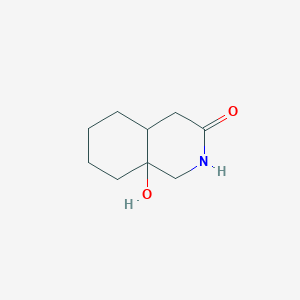
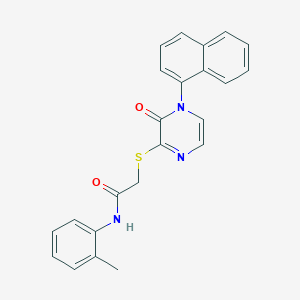
![3-[[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2850942.png)
![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2850943.png)

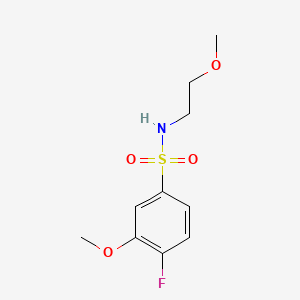
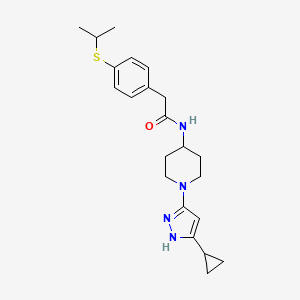
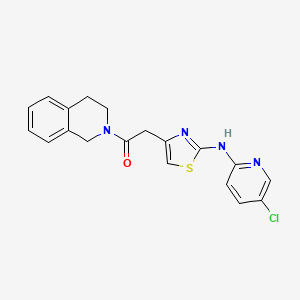
![N-(4-chloro-3-methyl-5-isoxazolyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B2850949.png)
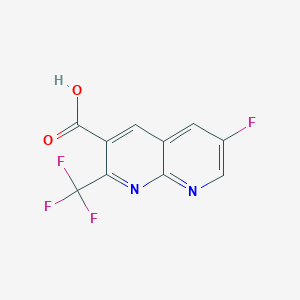
![N-(3,5-dimethylphenyl)-2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2850954.png)
